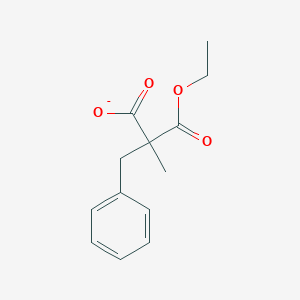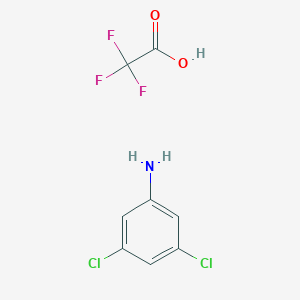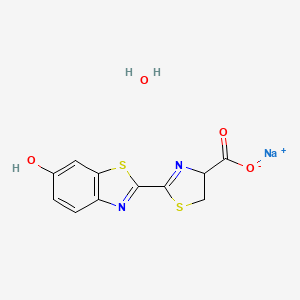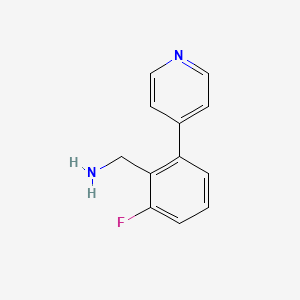
(2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine typically involves the following steps:
Nucleophilic Substitution: Starting from a fluorinated pyridine derivative, a nucleophilic substitution reaction can be carried out to introduce the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing other functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
科学研究应用
(2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and pyridine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.
相似化合物的比较
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Similar structure with a different position of the pyridine ring.
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Another isomer with the fluorine atom in a different position.
(4-Fluorophenyl)(pyridin-4-yl)methanone: A related compound with a ketone group instead of an amine.
Uniqueness: (2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C12H11FN2 |
|---|---|
分子量 |
202.23 g/mol |
IUPAC 名称 |
(2-fluoro-6-pyridin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C12H11FN2/c13-12-3-1-2-10(11(12)8-14)9-4-6-15-7-5-9/h1-7H,8,14H2 |
InChI 键 |
DJVVXSNJDNQCHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CN)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


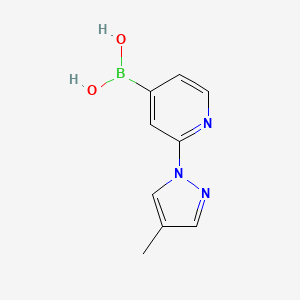
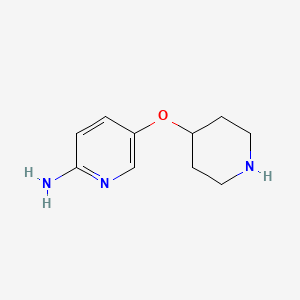
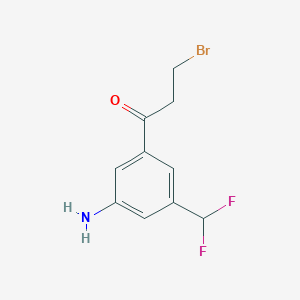
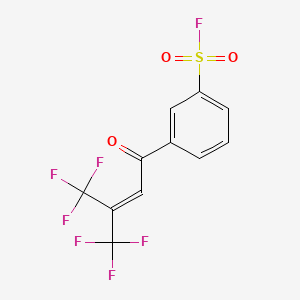
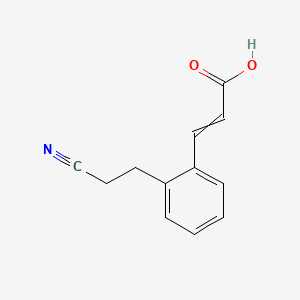
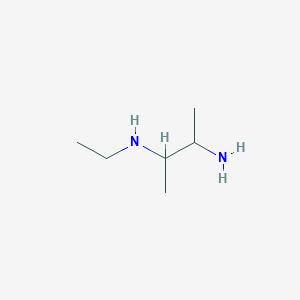
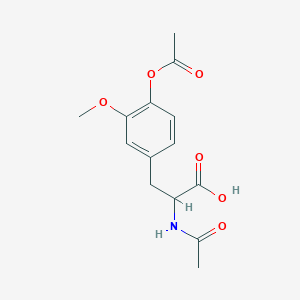
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
